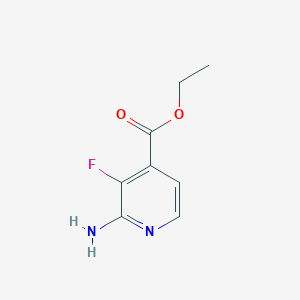

Ethyl 2-amino-3-fluoroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 2-amino-3-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

ILXKINAAUIRWCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)N)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 3 Fluoroisonicotinate

Advanced and Novel Synthetic Strategies for Ethyl 2-amino-3-fluoroisonicotinate

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods offer green and efficient alternatives to traditional chemical synthesis by utilizing light or electricity to drive reactions. These techniques can often be performed under mild conditions and can reduce the need for hazardous reagents. vapourtec.com

Photochemical Synthesis: The use of photons can activate molecules, facilitating reactions that might otherwise require high temperatures or harsh reagents. vapourtec.com For the synthesis of complex molecules, photochemistry can be integrated into flow chemistry systems, where reactants are irradiated as they pass through a transparent reactor. This approach allows for precise control over reaction conditions and can improve safety and scalability.

Electrochemical Synthesis: Electrochemical methods use electrical current to drive oxidation or reduction reactions, avoiding the need for chemical oxidizing or reducing agents. This technique is particularly useful for the synthesis of polymers and other complex molecules. For instance, the electropolymerization of 3-aminophenylboronic acid has been successfully demonstrated in a non-aqueous medium, highlighting the potential of electrochemical methods for synthesizing amino-substituted aromatic compounds. nih.gov In this process, ethylene (B1197577) glycol served as both the solvent and a proton source, showcasing an innovative and more environmentally friendly approach. nih.gov

Flow Chemistry Techniques and Process Intensification in Synthesis

Flow chemistry has emerged as a powerful tool for organic synthesis, offering numerous advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput screening. beilstein-journals.orgresearchgate.net

In a flow system, reagents are continuously pumped through a reactor, where they mix and react. thieme-connect.de The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled, leading to higher yields and selectivities. researchgate.net For example, a continuous flow synthesis of an aminothiazolyloximate intermediate was developed, demonstrating the efficiency of this technique. google.com This process involved pumping the reactants through a microreactor at a controlled temperature, resulting in a high yield and purity of the final product. google.com

Process intensification in flow chemistry can be achieved by integrating multiple reaction and purification steps into a single continuous process. thieme-connect.de This can involve the use of immobilized catalysts or scavengers to facilitate product purification and downstream processing. thieme-connect.de Real-time monitoring, for instance with in-line IR spectroscopy, can be used to optimize reaction conditions and ensure consistent product quality. thieme-connect.de

Solid-Phase Synthesis and Combinatorial Chemistry Approaches

Solid-phase synthesis (SPS) is a technique where molecules are assembled on a solid support, or resin. This methodology simplifies the purification process, as excess reagents and byproducts can be washed away, while the desired product remains attached to the resin. nih.gov SPS is widely used in peptide synthesis and has been adapted for the synthesis of a variety of small molecules and libraries of compounds. researchgate.netcsic.es

A key advantage of SPS is its amenability to automation and combinatorial chemistry. nih.gov Combinatorial chemistry involves the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity or other desired properties. nih.gov This approach has been successfully used to discover potent ligands for various G-protein coupled receptors. nih.gov

In the context of synthesizing this compound derivatives, a solid-phase approach could involve attaching a suitable precursor to a resin and then carrying out a series of reactions to build the final molecule. For example, a strategy could be developed where a protected amino acid is attached to a resin, followed by the introduction of the fluorinated isonicotinate (B8489971) scaffold. nih.gov

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound and its Derivatives

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical aspect of modern organic synthesis, as it allows for the precise construction of complex molecules with well-defined three-dimensional structures. mdpi.comnih.gov

Chemoselectivity refers to the ability to react with one functional group in the presence of others. Regioselectivity is the preference for reaction at one position over another. Stereoselectivity is the preference for the formation of one stereoisomer over another. mdpi.comnih.gov

In the synthesis of fluorinated compounds, the introduction of the fluorine atom can significantly influence the reactivity and selectivity of subsequent reactions. rsc.org For example, the tetrafunctionalization of fluoroalkynes has been shown to proceed with high chemo-, regio-, and stereoselectivity, providing a versatile method for the synthesis of fluorinated heterocycles. rsc.org Similarly, the synthesis of monofluoroalkenes has been achieved with excellent chemo-, regio-, and stereoselectivity via a tandem fluorination-desulfonation sequence. rsc.org

For the synthesis of this compound, controlling the regioselectivity of the fluorination and amination steps would be crucial to ensure the desired substitution pattern on the pyridine (B92270) ring. The use of directing groups or specific catalysts can often be employed to achieve the desired regioselectivity. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. vapourtec.com

Key principles of green chemistry include:

Prevention of waste: It is better to prevent waste than to treat or clean it up after it has been created. vapourtec.com

Atom economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. vapourtec.com

Use of less hazardous chemical syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. vapourtec.com

Design for energy efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. vapourtec.com

Use of renewable feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. vapourtec.com

The application of these principles to the synthesis of this compound would involve choosing environmentally benign solvents, utilizing catalytic reactions to minimize waste, and designing energy-efficient processes. vapourtec.comrsc.org For example, employing flow chemistry can contribute to a greener synthesis by reducing energy consumption and waste formation. researchgate.net Furthermore, the use of photochemical and electrochemical methods aligns with green chemistry principles by avoiding the need for hazardous reagents. vapourtec.com

Reactivity and Derivatization of Ethyl 2 Amino 3 Fluoroisonicotinate

Reactivity of the Pyridine (B92270) Ring System in Ethyl 2-amino-3-fluoroisonicotinate

The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the presence of the fluorine and ethyl carboxylate substituents. This electronic nature dictates its behavior in various chemical reactions.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group at the 2-position can facilitate such reactions. Despite this, the combined deactivating effects of the 3-fluoro and 4-ethyl carboxylate groups make electrophilic substitution on the pyridine ring of this compound challenging.

Studies on related pyridine derivatives have shown that electrophilic nitration, a common electrophilic aromatic substitution reaction, on pyridine and its derivatives is a complex process. rsc.org The reaction is sensitive to the reaction conditions and the nature of the substituents on the ring. For instance, the nitration of pyridine itself requires harsh conditions and often results in low yields. The presence of an activating group like an amino group can direct the incoming electrophile, but the regioselectivity is also influenced by other substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Substituent

The fluorine atom at the 3-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring nitrogen and the 4-ethyl carboxylate group activates the ring towards nucleophilic attack. While halogens at the 2- and 4-positions of the pyridine ring are typically more reactive in SNAr reactions, substitution at the 3-position can also occur, particularly with potent nucleophiles. nih.gov

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. nih.govreddit.com Therefore, the fluoro substituent in this compound is a viable leaving group for the introduction of various nucleophiles. For example, studies have shown that the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by fluoride (B91410) anions, demonstrating the feasibility of nucleophilic substitution at the 3-position. mdpi.comresearchgate.net This suggests that the fluoro group in the target molecule could potentially be replaced by other nucleophiles like alkoxides, amines, and thiols under appropriate conditions.

The general mechanism for SNAr reactions involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the leaving group to restore aromaticity. The stability of this intermediate is a key factor in determining the reaction rate.

Oxidative and Reductive Transformations of the Pyridine Nucleus

The pyridine nucleus can undergo both oxidative and reductive transformations. Oxidation of pyridines typically leads to the formation of pyridine N-oxides. youtube.com This transformation is often carried out using peroxy acids. The resulting N-oxide can then be used in a variety of subsequent reactions, including nucleophilic substitutions that are otherwise difficult to achieve on the parent pyridine. youtube.comnih.gov

Reduction of the pyridine ring in this compound would lead to the corresponding piperidine (B6355638) derivative. This is typically achieved through catalytic hydrogenation. youtube.com The conditions for this reduction would need to be carefully controlled to avoid affecting the other functional groups present in the molecule, such as the ester and the amino group.

Transformations Involving the Amino Group of this compound

The amino group at the 2-position is a key functional handle for the derivatization of this compound. It behaves as a typical aromatic amine and can undergo a variety of chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group can be readily acylated with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. publish.csiro.aupublish.csiro.auresearchgate.netyoutube.com For instance, the acetylation of 2-aminopyridines with acetic anhydride (B1165640) has been shown to occur directly at the exocyclic amino nitrogen. publish.csiro.au Similarly, benzoylation with benzoyl chloride also proceeds at the amino group. publish.csiro.au The reaction conditions can influence the outcome, with some reactions leading to mono-acylated products while others might yield di-acylated derivatives. publish.csiro.au

Alkylation: N-alkylation of the amino group is another important transformation. acs.orggoogle.comsci-hub.in This can be achieved using various alkylating agents. The presence of electron-donating substituents on the pyridine ring can increase the nucleophilicity of the amino group and lead to higher yields of the N-alkylated product. acs.org Reductive amination is another method for introducing alkyl groups onto the amino nitrogen. ossila.com

Sulfonylation: The amino group can also be sulfonylated with sulfonyl chlorides to produce sulfonamides. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions of Aminopyridines

| Reaction Type | Reagent | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | Acetic Anhydride | Acetylaminopyridine | publish.csiro.au |

| Acylation | Benzoyl Chloride | Benzoylaminopyridine | publish.csiro.au |

| Acylation | Endic Anhydride | Amido acid/Carboximide | researchgate.net |

| Alkylation | 1,2-Diketones/BF₃·OEt₂ | N-Alkylated 2-aminopyridine (B139424) | acs.org |

| Sulfonylation | Benzenesulfonyl Chloride | N-Pyridinylbenzenesulfonamide | researchgate.net |

| Acylation | Ethyl Chloroformate | N-Ethoxycarbonyl derivative | researchgate.netnih.gov |

Diazotization and Subsequent Conversions (e.g., Sandmeyer, Balz-Schiemann Reactions)

The amino group of this compound can be converted to a diazonium salt through a process called diazotization. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. rsc.org The resulting diazonium salt is a versatile intermediate that can be transformed into a wide range of other functional groups.

Sandmeyer Reaction: The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide (Cl, Br) or cyanide using a copper(I) salt as a catalyst. nih.govwikipedia.orglscollege.ac.inyoutube.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in For example, treatment of the diazonium salt of this compound with cuprous chloride would yield ethyl 2-chloro-3-fluoroisonicotinate.

Balz-Schiemann Reaction: The Balz-Schiemann reaction is a method for introducing a fluorine atom into an aromatic ring. wikipedia.orgchemistrylearner.comorganic-chemistry.orgbyjus.com It involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. wikipedia.orgbyjus.com In the case of this compound, this reaction could be used to replace the amino group with another fluorine atom, although this would lead to a difluoro-substituted pyridine. More relevantly, this methodology is often used to introduce the initial fluorine atom in related syntheses. dissertationtopic.netresearchgate.net

Table 2: Diazotization and Subsequent Reactions

| Reaction Name | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Diazotization | NaNO₂, Acid | Diazonium Salt | rsc.org |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl Halide/Cyanide | nih.govwikipedia.orglscollege.ac.in |

| Balz-Schiemann Reaction | HBF₄, Heat | Aryl Fluoride | wikipedia.orgchemistrylearner.comorganic-chemistry.org |

Formation of Condensed Heterocyclic Ring Systems Incorporating the Amino Group

The presence of a primary amino group adjacent to a nitrogen atom in the pyridine ring of this compound makes it a prime candidate for the synthesis of fused heterocyclic systems. This is typically achieved through condensation reactions with bifunctional electrophiles, where the amino group acts as the initial nucleophile.

One common strategy involves the condensation with β-dicarbonyl compounds or their equivalents. For instance, reaction with a 1,3-dicarbonyl compound, such as a β-ketoester or malonic ester derivative, can lead to the formation of pyridopyrimidine scaffolds. The initial step is the formation of an enamine or an imine, followed by an intramolecular cyclization and dehydration. While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of 2-aminopyridines supports this pathway. For example, 2-aminopyridines are known to react with ethyl acetoacetate (B1235776) to form hydroxypyridopyrimidines.

Another approach is the reaction with α,β-unsaturated carbonyl compounds. The amino group can undergo a Michael addition to the double bond, followed by an intramolecular cyclization of the resulting intermediate onto the ester group (after its potential conversion to a more reactive derivative) or another electrophilic center.

Furthermore, multicomponent reactions offer an efficient route to complex heterocyclic structures. A plausible reaction would involve the condensation of this compound, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. scielo.org.mx This type of reaction, often catalyzed by a base or an acid, can lead to the formation of fused dihydropyridine (B1217469) or pyranopyridine systems. For example, the reaction of an aldehyde, malononitrile, and an enolizable ketone with ammonium (B1175870) acetate (B1210297) is a known method for synthesizing 2-amino-3-cyanopyridines. researchgate.net By analogy, this compound could participate in similar transformations to yield more complex, fused structures. frontiersin.org

The condensation of 2-amino-N-heterocycles with various reagents to form fused systems is a well-established area of heterocyclic chemistry. rsc.orgresearchgate.net For instance, the reaction of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid leads to thieno[2,3-b]pyridin-6-ones. researchgate.net This suggests that this compound could be a viable substrate for similar three-component condensations.

| Reactant 1 | Reactant 2 | Product Type (by analogy) | Reference (for analogous reaction) |

| This compound | β-Ketoester | Pyridopyrimidinone | General knowledge |

| This compound | Aldehyde, Malononitrile | Dihydropyridopyridine | scielo.org.mxresearchgate.net |

| This compound | Aldehyde, Meldrum's Acid | Pyridopyridinone | researchgate.net |

Palladium-Catalyzed Coupling Reactions at the Amino Nitrogen

The amino group of this compound is amenable to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form N-aryl derivatives. nih.gov This transformation is of significant importance for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The reaction typically involves the coupling of the amino group with an aryl halide (bromide, chloride, or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

While specific examples utilizing this compound are not readily found in the surveyed literature, the N-arylation of other 2-aminopyridines and related aminoheterocycles is well-documented. mit.edunih.gov For instance, the palladium-catalyzed coupling of 2-aminothiazole (B372263) derivatives with aryl bromides and triflates has been successfully demonstrated. mit.edu The choice of ligand is crucial for the success of these couplings, with bulky, electron-rich phosphines such as those from the Buchwald or Hartwig research groups often providing the best results. nih.govberkeley.edu

The reaction conditions generally require an inert atmosphere and anhydrous solvents. The choice of base is also critical, with common bases including sodium tert-butoxide, potassium phosphate, or cesium carbonate. The electronic nature of both the aryl halide and the aminopyridine can influence the reaction efficiency. Electron-withdrawing groups on the aryl halide and electron-donating groups on the aminopyridine generally facilitate the reaction. The fluorine atom at the 3-position of this compound is electron-withdrawing, which might decrease the nucleophilicity of the amino group and thus may require carefully optimized reaction conditions.

| Aryl Halide (Example) | Ligand (Example) | Base (Example) | Product Type (by analogy) | Reference (for analogous reaction) |

| 4-Bromotoluene | BippyPhos | KOPh | Ethyl 2-(p-tolylamino)-3-fluoroisonicotinate | nih.govberkeley.edu |

| 3-Chloropyridine | XPhos | K₃PO₄ | Ethyl 2-(pyridin-3-ylamino)-3-fluoroisonicotinate | nih.gov |

| Phenyl triflate | RuPhos | Cs₂CO₃ | Ethyl 3-fluoro-2-(phenylamino)isonicotinate | researchgate.net |

Reactivity of the Fluoro Substituent in this compound

The fluorine atom on the pyridine ring is a key feature of the molecule, influencing its electronic properties and providing a handle for further functionalization through nucleophilic substitution or C-F activation.

Nucleophilic Displacement of Fluorine by Various Nucleophiles

The fluorine atom at the 3-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent ester group and the ring nitrogen. This allows for the displacement of the fluoride ion by a variety of nucleophiles.

O-Nucleophiles: Alkoxides and phenoxides can displace the fluorine to form the corresponding ether derivatives. For example, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or DMF would be expected to yield ethyl 2-amino-3-methoxyisonicotinate. The reactivity can be enhanced by using a polar aprotic solvent and elevated temperatures. Studies on related polyfluorinated aromatic compounds have shown that alkoxydefluorination is a viable method for introducing ether linkages. nih.gov

N-Nucleophiles: Amines can also act as nucleophiles to displace the fluorine atom, leading to the formation of 2,3-diaminopyridine (B105623) derivatives. This reaction would likely require more forcing conditions than the displacement of a more reactive leaving group like chlorine or bromine. The success of such a reaction would depend on the nucleophilicity of the amine and the reaction temperature.

S-Nucleophiles: Thiolates are generally excellent nucleophiles in SNAr reactions and would be expected to readily displace the fluorine atom to form the corresponding 3-thioether derivatives. Reactions of nitropyridines with sulfur nucleophiles have been shown to proceed with selective substitution of the nitro group, highlighting the propensity for SNAr reactions on activated pyridine rings. nih.gov

| Nucleophile (Example) | Product Type (by analogy) | Reference (for analogous reaction) |

| Sodium methoxide | Ethyl 2-amino-3-methoxyisonicotinate | nih.gov |

| Piperidine | Ethyl 2-amino-3-(piperidin-1-yl)isonicotinate | General SNAr principles |

| Sodium thiophenoxide | Ethyl 2-amino-3-(phenylthio)isonicotinate | nih.gov |

C-F Bond Activation and Functionalization Studies

The activation of C-F bonds is a challenging but increasingly important area of research, offering alternative strategies for the functionalization of fluorinated molecules. baranlab.org For fluoropyridines, transition metal-mediated C-F activation can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Rhodium complexes, for instance, have been shown to activate C-F bonds in fluoropyridines, leading to the formation of rhodium-fluoropyridyl complexes. These intermediates can then undergo further reactions, such as borylation, to introduce a boronate ester group at the position of the original fluorine atom. rsc.orgnih.gov This borylated intermediate could then be used in Suzuki cross-coupling reactions to form C-C bonds.

While specific studies on the C-F activation of this compound are not prevalent, the existing literature on fluoropyridines suggests that this could be a viable, albeit challenging, route for its derivatization. rsc.orgnih.gov Such reactions often require specific and sometimes expensive transition metal catalysts and ligands.

| Catalyst System (Example) | Reagent | Product Type (by analogy) | Reference (for analogous reaction) |

| [Rh(SiPh₃)(PMe₃)₃] | Bis(catecholato)diboron | Ethyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate | rsc.orgnih.gov |

Ester Group Transformations of this compound

The ethyl ester group is a versatile handle for further synthetic modifications, with hydrolysis being one of the most fundamental transformations.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, 2-amino-3-fluoroisonicotinic acid, can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. researchgate.net The use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and ethanol (B145695).

Base-mediated hydrolysis (saponification) is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction yields the carboxylate salt, which upon acidification, provides the free carboxylic acid. Saponification is often preferred for its irreversibility and generally proceeds to completion.

The resulting 2-amino-3-fluoroisonicotinic acid is a valuable intermediate itself, as the carboxylic acid functionality can be activated (e.g., as an acid chloride or with coupling reagents) to form amides, esters, or other carboxylic acid derivatives.

| Hydrolysis Condition | Product | Reference (for general reaction) |

| Aqueous HCl, heat | 2-Amino-3-fluoroisonicotinic acid | libretexts.orgresearchgate.net |

| Aqueous NaOH, heat, then H₃O⁺ | 2-Amino-3-fluoroisonicotinic acid | libretexts.org |

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another by reacting it with an alcohol. This process is typically catalyzed by an acid or a base. In the case of this compound, the ethyl ester group can be exchanged with other alkoxy groups.

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol, followed by proton transfer and elimination of ethanol, yields the new ester. Base-catalyzed transesterification, on the other hand, proceeds through the nucleophilic attack of an alkoxide ion on the carbonyl carbon.

Table 1: General Conditions for Transesterification

| Catalyst Type | Reagents | General Conditions |

| Acid | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | Heating |

| Base | Alcohol, Strong Base (e.g., NaOR, KOR) | Anhydrous conditions |

| Enzyme | Lipase | Mild conditions |

Reduction to Alcohol and Amide Derivatives

The ester and amino functionalities of this compound allow for its conversion into corresponding alcohol and amide derivatives, which are important intermediates in medicinal chemistry.

Reduction to (2-amino-3-fluoropyridin-4-yl)methanol:

The ester group of this compound can be reduced to a primary alcohol, yielding (2-amino-3-fluoropyridin-4-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comochemacademy.combyjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. chemistrysteps.comochemacademy.comyoutube.com The reaction is typically carried out in an anhydrous etheral solvent like THF or diethyl ether. A related compound, 3-fluoropyridine-2-methanol, has been synthesized via the reduction of the corresponding ester using sodium borohydride in the presence of calcium chloride, suggesting that specific conditions can be tailored for such reductions. google.com

Synthesis of 2-amino-3-fluoroisonicotinamide (B13115798) Derivatives:

The ethyl ester can be converted to an amide through aminolysis. This reaction involves heating the ester with an amine. The reactivity of the amine and the steric hindrance around the ester will influence the reaction conditions required. In some cases, the reaction can be facilitated by the use of a catalyst or by converting the amine to a more nucleophilic species. A patent describes the synthesis of 3-fluoro-4-pyridinecarboxamide by reacting the corresponding methyl ester with ammonia (B1221849) in methanol. google.com This suggests that a similar approach could be used for the synthesis of 2-amino-3-fluoroisonicotinamide from this compound.

Table 2: Synthesis of Alcohol and Amide Derivatives

| Desired Product | Reagents and Conditions |

| (2-amino-3-fluoropyridin-4-yl)methanol | 1. LiAlH₄, Anhydrous THF/Ether, 2. Aqueous workup |

| 2-amino-3-fluoroisonicotinamide | Ammonia, Methanol, Heating |

| N-substituted 2-amino-3-fluoroisonicotinamides | Primary or Secondary Amine, Heat |

Multi-Component Reactions and One-Pot Syntheses Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The 2-aminopyridine moiety in this compound makes it an excellent candidate for participation in various MCRs. The amino group can act as a nucleophile, and the pyridine nitrogen can influence the reactivity of the molecule.

While specific examples utilizing this compound in MCRs are not extensively documented, the reactivity of other 2-aminopyridines provides insight into its potential. For instance, 2-aminopyridines are known to react with aldehydes and other components to form fused heterocyclic systems. rasayanjournal.co.innih.govjocpr.comresearchgate.netrsc.org A novel three-component coupling reaction of 2-aminoazines, aromatic aldehydes, and diazo-compounds has been developed to produce polyfunctional β-amino-α-diazo-compounds. nih.gov Such reactions highlight the versatility of the 2-aminopyridine scaffold in constructing molecular diversity.

Synthesis of Complex Molecular Scaffolds and Architectures from this compound

The strategic placement of the amino, fluoro, and ester groups on the pyridine ring makes this compound a valuable precursor for the synthesis of complex molecular scaffolds, particularly fused heterocyclic systems.

One of the most common applications of 2-aminopyridine derivatives is in the synthesis of pyridopyrimidines . These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The synthesis of pyridopyrimidines often involves the cyclization of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent. For example, 2-aminonicotinic acids or their esters can react with various reagents to form the pyrimidine (B1678525) ring. rasayanjournal.co.innih.govjocpr.comresearchgate.netrsc.org

The presence of the amino group and the ester functionality in this compound allows for intramolecular cyclization or for sequential reactions to build the fused ring. For instance, reaction with a one-carbon unit, such as formamide (B127407) or a formic acid equivalent, could lead to the formation of a pyrimidone ring fused to the pyridine core. Subsequent functionalization would provide access to a library of substituted pyridopyrimidines.

Computational and Theoretical Studies on Ethyl 2 Amino 3 Fluoroisonicotinate

Quantum Chemical Calculations (DFT, Ab Initio) for Ethyl 2-amino-3-fluoroisonicotinate

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules. For this compound, these calculations provide a detailed picture of its electronic architecture and reactivity. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often employed for their balance of accuracy and computational cost in studying organic molecules. nih.govrsc.org

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the delocalized π-system of the pyridine (B92270) ring, which is significantly perturbed by the attached functional groups. The amino group at the 2-position acts as a strong π-donor, increasing the electron density on the ring. Conversely, the fluorine atom at the 3-position, with its high electronegativity, exerts a strong inductive electron-withdrawing effect. The ethyl isonicotinate (B8489971) group at the 4-position is also electron-withdrawing.

A Natural Bond Orbital (NBO) analysis can quantify the charge distribution across the molecule. It is anticipated that the nitrogen atom of the amino group would possess a partial negative charge, while the hydrogen atoms of the amino group would be partially positive. The fluorine atom would exhibit a significant negative charge. The carbon atoms of the pyridine ring would show a complex pattern of charge distribution due to the competing electronic effects of the substituents.

Molecular orbital analysis reveals the distribution and energy levels of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the aminopyridine moiety, reflecting its electron-rich nature. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine ring and the ester group.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The energy and localization of the HOMO and LUMO are key determinants of a molecule's ability to act as a nucleophile or an electrophile. The energy of the HOMO is related to the ionization potential and indicates the propensity to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the combination of electron-donating and -withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, indicating a molecule with potential for diverse chemical transformations.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide further insights into the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

| Parameter | Predicted Value |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Electrophilicity Index (ω) | 3.67 eV |

Electrostatic Potential Surface (MEP) Analysis and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring, the oxygen atoms of the ester group, and the fluorine atom, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting these as sites for nucleophilic attack or hydrogen bond donation.

This information is crucial for understanding how the molecule interacts with other molecules, including solvents, receptors, or reactants. The MEP surface helps in predicting the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

The flexibility of the ethyl ester group allows for the existence of different conformers of this compound. Conformational analysis, which can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, is essential to identify the most stable conformers. nih.gov It is expected that the planarity of the pyridine ring will be largely maintained, with the primary conformational freedom arising from the orientation of the ethyl group of the ester.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of the molecule over time, both in isolation and in complex with other molecules. uky.edu By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape and flexibility are influenced by its environment. For instance, MD simulations could be used to study the interaction of this compound with a biological target, providing insights into the binding mode and the stability of the resulting complex.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties. researchgate.netnih.gov

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. The predicted shifts would be influenced by the electronic environment of each nucleus. For example, the protons of the amino group would likely appear as a broad singlet, and the aromatic protons would show characteristic splitting patterns influenced by the fluorine and amino substituents. The 13C NMR spectrum would reflect the electron-withdrawing and -donating effects of the substituents on the pyridine ring carbons.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities in the infrared (IR) spectrum. This allows for the assignment of the characteristic vibrational modes of the molecule, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-F stretching, as well as the various vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). acs.org The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The electronic transitions in this compound are expected to be of the π → π* and n → π* type, originating from the aminopyridine chromophore.

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| 1H NMR | δ (NH2) | ~5.0-6.0 ppm |

| δ (Aromatic-H) | ~7.5-8.5 ppm | |

| 13C NMR | δ (C=O) | ~165 ppm |

| δ (C-F) | ~150-160 ppm (with JC-F coupling) | |

| IR | ν(N-H) | ~3400-3500 cm-1 |

| ν(C=O) | ~1720 cm-1 | |

| ν(C-F) | ~1250 cm-1 | |

| UV-Vis | λmax (π → π*) | ~280-320 nm |

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For instance, in a nucleophilic aromatic substitution reaction, computational methods can be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the leaving group. Transition state theory can then be applied to calculate the activation energy of the reaction, providing insights into the reaction kinetics. This type of analysis can help in understanding the regioselectivity of reactions and in designing more efficient synthetic routes. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). For derivatives of this compound, these models could be invaluable in predicting their potential as therapeutic agents or for other applications.

The development of a QSAR or QSPR model for derivatives of this compound would typically involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition, antibacterial activity) or a specific property (e.g., solubility, melting point) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices). Studies on isonicotinic acid hydrazide derivatives have shown the importance of topological parameters like the third-order molecular connectivity index (3χ) and the first-order kappa shape index (κ1) in governing their antimicrobial activity. benthamdirect.comresearchgate.net

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution in the molecule (e.g., partial charges, dipole moment).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that relates the descriptors to the observed activity or property. The predictive power of the model is then rigorously validated using internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of this compound derivatives with varying substituents on the amino group or the pyridine ring could yield an equation similar to:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are constants determined by the regression analysis.

Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

| Compound ID | Substituent (R) | Experimental IC50 (µM) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) |

| 1 | -H | 15.2 | 1.85 | 184.16 |

| 2 | -CH3 | 10.5 | 2.25 | 198.19 |

| 3 | -C2H5 | 8.7 | 2.65 | 212.22 |

| 4 | -Cl | 5.1 | 2.55 | 218.61 |

| 5 | -F | 7.9 | 1.95 | 202.15 |

This table is for illustrative purposes only and does not represent actual experimental data.

Such QSAR models are powerful tools for screening virtual libraries of compounds and prioritizing the synthesis of derivatives with potentially enhanced activity, thereby saving time and resources in the drug discovery process. researchgate.net

Cheminformatics and Data Mining Applications in Research on this compound

Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. Data mining, a key component of cheminformatics, involves extracting valuable patterns and knowledge from these datasets. For a compound like this compound, these approaches can be applied in several ways:

Virtual Screening: Large chemical databases can be computationally screened to identify compounds that are structurally similar to this compound and are therefore likely to share similar biological activities. This can be achieved using similarity searching based on molecular fingerprints or by docking virtual compounds into the active site of a target protein.

Library Design: Cheminformatics tools can be used to design combinatorial libraries of derivatives of this compound. By systematically varying substituents at different positions on the molecule, a diverse set of compounds can be generated in silico for further computational or experimental evaluation.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This early assessment of drug-like properties is crucial for identifying potential liabilities and guiding the optimization of lead compounds.

Target Identification: By analyzing the interaction profiles of this compound with various biological targets using computational methods, potential new therapeutic applications for the compound could be identified. nih.gov

Illustrative Data Mining Application: Clustering of Isonicotinic Acid Derivatives Based on Physicochemical Properties

| Compound | Molecular Weight | LogP | Polar Surface Area |

| Isonicotinic Acid | 123.11 | 0.43 | 50.36 |

| Isoniazid | 137.14 | -0.69 | 65.12 |

| This compound | 184.16 | 1.85 | 63.55 |

| Ethyl Isonicotinate | 151.16 | 1.48 | 39.19 |

This table provides example data that could be used in a data mining analysis to group similar compounds.

Through clustering algorithms, compounds with similar property profiles can be grouped together, which can help in understanding structure-property relationships and identifying compounds with desirable characteristics.

Biological Activity and Mechanistic Investigations of Ethyl 2 Amino 3 Fluoroisonicotinate and Its Derivatives

Identification of Molecular Targets and Pathways Modulated by Ethyl 2-amino-3-fluoroisonicotinate

In Vitro Enzyme Inhibition and Activation Studies

No studies detailing the in vitro enzyme inhibition or activation by this compound were found.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

There is no available data on the receptor binding profile or ligand-receptor interactions of this compound.

Protein-Ligand Docking and Molecular Dynamics Simulations of Binding Events

No molecular docking or dynamics simulation studies for this compound have been published.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

Specific SAR studies on analogues of this compound are not available in the reviewed literature.

Elucidation of Pharmacophoric Features and Binding Motifs

Without biological activity data and SAR studies, the pharmacophoric features and binding motifs for this compound cannot be determined.

Despite a comprehensive search of scientific literature, no specific data or research articles were found detailing the biological activity, mechanistic investigations, or the design of fluorescent probes and bioconjugates for the chemical compound This compound .

The performed searches for information on cell-based assays, including cell viability and proliferation studies, signaling pathway modulation, and target deconvolution approaches related to this specific compound and its derivatives did not yield any relevant results. Similarly, inquiries into the synthesis of fluorescent probes or bioconjugates derived from this compound for biological studies returned no specific findings.

The absence of published research in these areas prevents the generation of a scientifically accurate article that adheres to the requested outline. The strict requirement to focus solely on "this compound" and its derivatives cannot be fulfilled without available data in the specified domains of biological and mechanistic investigation.

Therefore, the requested article on the "" cannot be produced at this time due to the lack of available scientific information.

Potential Applications of Ethyl 2 Amino 3 Fluoroisonicotinate Beyond Biological Systems

Role in Material Science and Polymer Chemistry

The structural features of ethyl 2-amino-3-fluoroisonicotinate suggest its utility as a building block for advanced materials with tailored properties.

Currently, there is no specific research detailing the use of this compound as a monomer for polymerization. However, the presence of the amino and ester functional groups offers clear pathways for its incorporation into polymer chains. Amino acids and their derivatives are recognized as a sustainable source for designing functional polymers due to their biocompatibility and the versatility of their reactive groups. nih.gov

The amino group of this compound could be utilized in step-growth polymerization to form polyamides or polyimides. These polymers often exhibit high thermal stability and mechanical strength. The synthesis of amine-functional polymers is an area of significant interest, though it can present challenges such as the instability of certain amine-containing monomers. google.com The pyridine (B92270) and fluorine moieties would be pendant groups along the polymer backbone, potentially imparting unique solubility, thermal, or optical properties to the resulting material.

Alternatively, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used in polyester (B1180765) or polyamide synthesis. Furthermore, the pyridine ring itself can be part of a polymerizable system, as seen in the development of materials for optoelectronic applications. rsc.org

Table 1: Potential Polymerization Pathways for this compound Derivatives

| Polymerization Pathway | Reactive Group(s) | Potential Polymer Type | Potential Properties |

| Polycondensation | Amino group and a diacid/diacyl chloride | Polyamide | High thermal stability, specific recognition sites |

| Polycondensation | Carboxylic acid (from ester hydrolysis) and a diamine/diol | Polyamide/Polyester | Biodegradability, modifiable properties |

| Chain-growth (after modification) | Vinyl group (if introduced on the pyridine ring) | Polyvinylpyridine | Catalytic activity, tunable solubility |

While direct studies on the self-assembly of this compound are not available, the pyridine unit is a well-known motif in supramolecular chemistry. Pyridine-containing molecules can participate in hydrogen bonding, metal coordination, and π-π stacking interactions, driving the formation of well-ordered architectures. rsc.orgnih.govnih.gov The fluorine atom can also play a crucial role in directing self-assembly through halogen bonding and by influencing the electronic nature of the aromatic ring. nih.gov

For instance, pyridine-based amphiphiles have been shown to self-assemble into nanotubes in aqueous solutions, with the dimensions of these structures being tunable by complexation with other molecules. nih.gov Similarly, pyridine-2,6-diimine-linked macrocycles can cooperatively self-assemble into robust nanotubes under mild acidic conditions. nih.govchemrxiv.orgresearchgate.net The presence of both a hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) in this compound could facilitate the formation of predictable hydrogen-bonded networks.

Aminopyridine derivatives are known to exhibit interesting photophysical properties. nih.govsciforum.net The introduction of substituents can tune the emission wavelengths and quantum yields. beilstein-journals.org Specifically, some secondary aminopyridines with an acceptor-donor-acceptor (A-D-A) structure have been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon with applications in sensors and bio-imaging. beilstein-journals.orgnih.gov

Although the specific luminescent properties of this compound have not been reported, it is plausible that this compound or its derivatives could serve as luminogens. The combination of the electron-donating amino group and the electron-withdrawing pyridine ring and fluorine atom could lead to intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence. beilstein-journals.org Pyridyl-functionalized fluorenes have been investigated for their potential in dye-sensitized solar cells, highlighting the utility of pyridine moieties in optoelectronic materials. chemmethod.com Furthermore, pyrazine-based functional materials, which are structurally related to pyridines, are gaining attention for their favorable charge transfer properties in solar cells, light-emitting diodes, and field-effect transistors. rsc.org

Table 2: Photophysical Properties of Selected Aminopyridine Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | nih.gov |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | nih.gov |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.31 | nih.gov |

| N-methyl-4-((5-bromopyridin-2-yl)amino)maleimide | Not specified | Not specified | 7.0-fold enhancement in aggregate state | nih.gov |

| N-methyl-4-((5-(trifluoromethyl)pyridin-2-yl)amino)maleimide | Not specified | Not specified | 15-fold enhancement in aggregate state | nih.gov |

Catalysis and Ligand Design with this compound Derivatives

The pyridine nitrogen and the adjacent amino group make this compound a prime candidate for use as a ligand in transition metal catalysis and as a scaffold for organocatalysts.

Aminopyridine derivatives are widely used as ligands in coordination chemistry and catalysis. nih.govekb.eg They can act as bidentate ligands, coordinating to a metal center through both the pyridine and the amino nitrogens. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring and the amino group. nih.gov

The pyridyl group is a classic directing group in transition-metal-catalyzed C-H activation reactions, typically facilitating functionalization at the ortho-position of a tethered aryl group. acs.orgrsc.org However, innovative template designs have enabled meta-C-H activation using pyridine-based directing groups. acs.org Rhodium and iridium complexes with boryl pincer ligands have been shown to selectively activate the C-H bond at the 2-position of pyridine itself. rsc.orgacs.org

In the context of cross-coupling reactions, pyridine-containing ligands are also valuable. For example, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with boronic acids can be catalyzed by a palladium complex to form 2-arylpyridines. cdnsciencepub.comscholaris.ca Derivatives of this compound could potentially serve as ligands in such reactions, with the fluorine atom influencing the stability and reactivity of the metal complex. The reaction of fluoropyridines with transition metal complexes can also lead to C-F bond activation. nih.gov

The field of asymmetric organocatalysis has seen tremendous growth, with small chiral organic molecules being used to catalyze enantioselective reactions. nih.govyoutube.comyoutube.comyoutube.com Chiral pyridine derivatives, particularly those based on 4-(dialkylamino)pyridine (DMAP), are effective nucleophilic catalysts for a variety of transformations. acs.orgnih.gov

While this compound is achiral, it could be a precursor for chiral organocatalysts. For instance, the amino group could be functionalized with a chiral auxiliary. The development of chiral pyridine-based catalysts is an active area of research, with a key challenge being the projection of a chiral environment to the catalytic site without compromising reactivity. acs.orgnih.govacs.org

The amino group of this compound, or a derivative thereof, could also potentially act as a hydrogen bond donor to activate substrates in a catalytic cycle. The development of 2'-aminouridine (B12940546) derivatives as organocatalysts for the Diels-Alder reaction, although with low enantioselectivity in the initial study, demonstrates the principle of using amino-functionalized heterocycles in catalysis. nih.gov

Applications in Analytical Chemistry and Sensor Development

The distinct chemical properties of this compound make it a promising candidate for various applications in analytical chemistry, from the development of sensitive detection methods to its use as a reliable standard.

Fluorescent Probes and Chemosensors for Specific Analytes

The fluorinated pyridine core of this compound suggests its potential as a scaffold for the design of fluorescent probes and chemosensors. The fluorine atom can influence the photophysical properties of the molecule, potentially leading to enhanced quantum yields and stability. The amino group provides a reactive site for functionalization, allowing for the attachment of specific recognition moieties that can bind to target analytes. This tailored approach could enable the development of highly selective and sensitive sensors for a variety of chemical species.

Chromatographic Standards and Reference Materials

In the realm of chromatography, the purity and stability of reference standards are paramount. This compound, with its well-defined chemical structure, can serve as a valuable chromatographic standard. Its fluorinated nature can be particularly advantageous in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), where it can be used for the calibration of instruments and the quantification of related fluorinated compounds. The compound's unique mass-to-charge ratio also makes it a useful reference material in mass spectrometry (MS) for tuning and calibration.

Agrochemical Research and Development of Novel Active Ingredients (preclinical/early research phase)

The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals. nih.gov Fluorinated compounds often exhibit enhanced efficacy, metabolic stability, and bioavailability. Pyridine and its derivatives are crucial building blocks in the production of biologically active substances for the agrochemical industry. uni-muenster.de

The structure of this compound, containing both a fluorine atom and a pyridine ring, positions it as a promising starting point for the synthesis of new agrochemical candidates. uni-muenster.dechemeurope.com Researchers can modify the amino and ester groups to create a library of derivatives, which can then be screened for herbicidal, insecticidal, or fungicidal activity. The presence of fluorine can significantly influence the mode of action and selectivity of these potential new active ingredients. nih.gov A recent study highlighted a new method for introducing fluorinated components into molecules, which could be relevant for drug design and the agrochemical industry. chemeurope.com

Development of Advanced Functional Materials for Energy and Environmental Technologies

The field of materials science is constantly seeking novel organic molecules for the creation of advanced functional materials. Organofluorine compounds are increasingly utilized as building blocks for complex chemical systems due to the unique properties conferred by the carbon-fluorine bond, such as increased hydrophobicity, enhanced chemical and oxidative resistance, and improved thermal stability. nih.gov

This compound can be explored as a monomer or a precursor for the synthesis of novel polymers and materials with applications in energy and environmental technologies. Its aromatic and fluorinated nature could contribute to the development of materials with desirable electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Furthermore, the amino group offers a site for polymerization or for grafting onto other material surfaces, enabling the creation of functional coatings and membranes for applications such as gas separation or water purification.

Environmental and Sustainability Considerations in Research Involving Ethyl 2 Amino 3 Fluoroisonicotinate

Biodegradation Pathways and Environmental Fate Studies

Currently, specific experimental data on the biodegradation pathways and environmental fate of Ethyl 2-amino-3-fluoroisonicotinate are not extensively documented in publicly available literature. However, predictions can be made based on its structural features—a substituted pyridine (B92270) ring. Pyridine and its derivatives are known to be of environmental interest due to their widespread use. nih.gov

The environmental persistence and transformation of this compound would likely be influenced by the following:

The Pyridine Ring: The core heterocyclic structure is generally more resistant to degradation than simpler aromatic rings. However, certain microorganisms are capable of degrading pyridine, often initiating the process with hydroxylation.

Functional Groups: The amino (-NH2), fluoro (-F), and ethyl ester (-COOCH2CH3) groups will significantly influence its environmental behavior. Ester groups can undergo hydrolysis, potentially as an initial step in biodegradation, to form 2-amino-3-fluoroisonicotinic acid and ethanol (B145695). The amino group may undergo deamination.

Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds often persistent in the environment. The position of the fluorine atom on the pyridine ring can affect the molecule's susceptibility to microbial attack. researchgate.net

Further research into the specific microbial consortia capable of degrading this compound and the identification of metabolic intermediates would be crucial for a complete environmental risk assessment. It is known that some pyridine-containing polymers have been developed as biodegradable materials, suggesting that the pyridine ring itself does not preclude biodegradation under the right conditions. biosynce.com

Life Cycle Assessment of Synthetic Routes and Manufacturing Processes

A comprehensive Life Cycle Assessment (LCA) for this compound would evaluate the environmental impact of its production from raw material extraction to the final product. Key stages for consideration in an LCA include:

Raw Material Sourcing: The environmental cost of producing the necessary precursors, including fluorinating agents and substituted pyridine intermediates.

Purification: The methods used to purify the final product, such as chromatography or crystallization, contribute to solvent waste and energy use.

End-of-Life: The ultimate fate of the compound after its intended use, including its potential for recycling or its environmental persistence.

Table 1: Key Parameters in a Life Cycle Assessment of this compound Synthesis

| LCA Stage | Key Parameters for Evaluation | Potential for Environmental Impact |

| Raw Material Acquisition | Origin and synthesis of precursors, fluorinating agents, and solvents. | High, depending on the complexity and energy intensity of precursor synthesis. |

| Manufacturing/Synthesis | Energy consumption, reaction efficiency, catalyst use (type and recyclability), solvent choice (toxicity, recyclability), and waste generation. | High, with significant opportunities for optimization through green chemistry principles. |

| Purification | Solvent volume, energy for distillation/crystallization, and use of chromatographic media. | Medium to High, depending on the purity requirements and the efficiency of the chosen method. |

| Product Distribution | Transportation logistics and packaging. | Low to Medium, depending on the scale and geographic distribution. |

| Use Phase | Direct and indirect environmental exposure during application. | Dependent on the specific application of the compound. |

| End-of-Life | Biodegradability, potential for bioaccumulation, and toxicity of degradation products. | Currently unknown, requiring specific environmental fate studies. |

Green Analytical Chemistry Approaches for Detection and Monitoring

The detection and monitoring of this compound in environmental matrices or during its synthesis are crucial for quality control and environmental protection. Green analytical chemistry aims to reduce the environmental impact of analytical methods. slideshare.netpg.edu.pl

For a compound like this compound, green analytical approaches could include:

Miniaturized Sample Preparation: Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) can significantly reduce the amount of solvent needed for sample preparation. mdpi.com These methods are effective for extracting trace amounts of organic compounds from various matrices.

Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) can shorten analysis times and reduce solvent consumption. springerprofessional.de Supercritical fluid chromatography (SFC), which uses supercritical CO2 as the mobile phase, is another green alternative to traditional liquid chromatography. mdpi.com

Direct Analysis Techniques: Where possible, direct analysis methods that require minimal or no sample preparation are preferable. This could involve spectroscopic techniques coupled with chemometrics.

Table 2: Comparison of Conventional and Green Analytical Techniques for this compound

| Analytical Step | Conventional Method | Green Alternative | Key Advantage of Green Alternative |

| Sample Extraction | Liquid-Liquid Extraction with large volumes of organic solvents. | Solid-Phase Microextraction (SPME), Dispersive Liquid-Liquid Microextraction (DLLME). mdpi.com | Drastic reduction in solvent use, potential for automation. slideshare.net |

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) with standard columns. | Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC). mdpi.comspringerprofessional.de | Reduced solvent consumption, faster analysis times. |

| Detection | Standard UV or Mass Spectrometry detectors. | Miniaturized and more energy-efficient detectors. | Lower energy consumption and smaller instrument footprint. |

Waste Minimization and Atom Economy in Synthetic Procedures

The principles of waste minimization and atom economy are central to green chemistry and are highly relevant to the synthesis of a specialized molecule like this compound. researchgate.netjchr.org

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com Syntheses with high atom economy are inherently less wasteful. For the synthesis of this compound, multi-component reactions, where several starting materials are combined in a single step to form the product, often exhibit high atom economy. nih.govacs.org

Catalysis: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green synthesis. researchgate.netrsc.org For instance, developing catalytic methods for the amination and fluorination of the pyridine ring would be preferable to using stoichiometric reagents that generate large amounts of waste.

Solvent Selection: The choice of solvent is critical. Green solvents, such as water, supercritical fluids, or bio-based solvents, are preferred over hazardous organic solvents. biosynce.comresearchgate.net In some cases, solvent-free reactions, assisted by microwaves or ultrasound, can be employed. researchgate.netresearcher.life

Process Optimization: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can minimize waste from intermediate workup and purification steps. acs.org

The synthesis of substituted pyridines has seen significant advances through green chemistry. For example, microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times, increase yields, and lead to purer products compared to conventional heating methods. nih.govacs.org

Conclusion

Summary of Key Research Contributions and Advancements Pertaining to Ethyl 2-amino-3-fluoroisonicotinate

Research surrounding this compound is primarily situated within the broader context of developing novel heterocyclic compounds for medicinal and materials science applications. The key advancements are understood through the lens of its constituent functional groups and the strategic value of their combination on a pyridine (B92270) scaffold.

The synthesis of substituted pyridines, particularly those bearing amino and halogen groups, is a significant area of chemical research. The development of synthetic routes to compounds like 2-amino-3-fluorobenzoic acid and other functionalized pyridines provides the foundational chemistry necessary for the preparation of this compound. orgsyn.orggoogle.com Methodologies often involve multi-step processes, starting from more readily available precursors and introducing the specific functional groups in a controlled manner.

The true value of this compound lies in its role as a versatile synthetic intermediate. The strategic placement of the amino, fluoro, and ethyl ester groups on the isonicotinate (B8489971) framework offers multiple reaction sites. The amino group can undergo reactions typical of primary amines, such as acylation or the formation of Schiff bases, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. libretexts.org The fluorine atom and the pyridine ring itself also present opportunities for further functionalization. This multi-functionality makes it a valuable building block for combinatorial chemistry and the synthesis of complex molecular architectures.

Furthermore, the incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic properties. nih.govmdpi.com The presence of the 2-aminopyridine (B139424) moiety is also of high importance, as this scaffold is found in numerous biologically active compounds and approved pharmaceutical drugs, known for its ability to participate in key binding interactions with biological targets. nih.gov Therefore, the combination of these features in a single molecule represents a significant advancement for the design of new therapeutic agents.

Synthesis of Future Perspectives and Potential Impact on Related Research Fields

The future of research involving this compound is promising, with potential impacts spanning medicinal chemistry, materials science, and synthetic methodology.

Medicinal Chemistry: The most immediate and impactful application is likely in drug discovery. This compound serves as an ideal starting point or intermediate for the synthesis of novel therapeutic agents.

Enzyme Inhibitors: The 2-aminopyridine structure is a known hinge-binding motif for many protein kinases. Derivatives of this compound could be explored as potential kinase inhibitors for applications in oncology and inflammatory diseases.

Antimicrobial Agents: The general class of heterocyclic compounds, including pyridine and thiazole (B1198619) derivatives, has shown a wide range of antimicrobial activities. researchgate.netmdpi.com Synthesizing derivatives of this molecule could lead to new antibiotics or antifungal agents, addressing the growing challenge of antimicrobial resistance. nih.gov

Central Nervous System (CNS) Agents: The ability of fluorine to improve blood-brain barrier penetration could be leveraged to design novel CNS-active compounds.

Materials Science: The pyridine nitrogen atom provides a coordination site for metal ions. This suggests that this compound could be used as a ligand to create novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, gas storage, or as sensory materials.

Future Research Directions:

Exploration of Reactivity: A systematic study of the reactivity of each functional group on the molecule is warranted. This would involve exploring a wide range of reactions to build a library of derivatives.

Biological Screening: This library of new compounds should be screened against a diverse panel of biological targets to identify potential lead compounds for drug development.

Structural Studies: Elucidating the crystal structure of this compound would provide valuable data on its solid-state conformation and intermolecular interactions, aiding in computational modeling and rational drug design. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-fluoroisonicotinate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination at the 3-position of the pyridine ring followed by esterification. Key steps include protecting the amino group during fluorination (e.g., using Selectfluor® in acetonitrile) and coupling with ethyl chloroformate. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹⁹F) to confirm regioselectivity and absence of byproducts like difluorinated isomers .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer : ¹⁹F NMR is critical for identifying fluorine substitution patterns. The 3-fluoro group typically resonates at δ -110 to -115 ppm, distinct from ortho or para fluorines. Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 214.07). IR spectroscopy verifies ester carbonyl stretches (~1730 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Perform accelerated stability studies using HPLC:

- Acidic conditions : Degradation at pH < 3 due to ester hydrolysis.

- Basic conditions : Amino group deprotonation (pH > 10) may alter reactivity.

- Thermal stability : TGA/DSC analysis reveals decomposition above 150°C. Store at -20°C in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine enhances electrophilicity at the 4-position, facilitating Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) show reduced electron density at C4 (Mulliken charge: +0.12 vs. +0.08 in non-fluorinated analogs). Experimental validation via kinetic studies (monitored by ¹H NMR) confirms faster coupling with aryl boronic acids .

Q. What strategies resolve contradictory data in fluorination efficiency across different solvent systems?

- Methodological Answer : Use a Design of Experiments (DoE) approach to isolate variables:

Q. How can isotopic labeling (e.g., ¹⁵N or ²H) elucidate metabolic pathways in biological studies?

- Methodological Answer : Synthesize ¹⁵N-labeled analogs via Strecker synthesis using K¹⁵NCO. Track metabolic products using LC-MS/MS with MRM transitions specific to labeled fragments. For ²H labeling, employ deuterated ethanol during esterification. Isotope effects on reaction rates (kH/kD > 1) indicate hydrogen-bonding steps in enzymatic cleavage .

Critical Analysis & Data Interpretation

Q. What analytical approaches validate the absence of genotoxic impurities in scaled syntheses?

- Methodological Answer : Use LC-MS with a QTOF detector to screen for potential mutagenic byproducts (e.g., ethyl chloroformate residues). Follow ICH M7 guidelines:

- Limit: ≤1.5 μg/day for Class 1 impurities.

- Ames test-negative controls reduce false positives.

- Compare retention times and MS/MS fragmentation with spiked standards .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) reveals the ethyl ester group adopts a staggered conformation to minimize steric hindrance with the fluorine substituent. Compare with computational models (Mercury 4.0) to assess packing efficiency. Discrepancies >0.05 Å in bond lengths suggest lattice strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|